3'-O-Acetyl-2'-deoxycytidine
Overview
Description
3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is a cutting-edge biomedicine revered for its unparalleled antiviral prowess .
Synthesis Analysis
The synthesis of 3’-O-Acetyl-2’-deoxycytidine involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . Specifically, 3’,5’-di-O-acetyl-N4-acetyl-2’-deoxycytidine was reacted with TMS-triflate and BSA in dry acetonitrile at 70 °C. After saponification, α-deoxycytidine was synthesized in 41% yield .Molecular Structure Analysis
The molecular formula of 3’-O-Acetyl-2’-deoxycytidine is C11H15N3O5 . The exact mass is 269.101166 Da and the average mass is 269.254 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3’-O-Acetyl-2’-deoxycytidine .Scientific Research Applications
Field: Genes and Environment
The study focuses on the reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine to UV light in the presence of uric acid .
Application Summary
The research investigates the UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine. The study was conducted to identify the products generated from these reactions .
Methods of Application
The reactions of 3’,5’-di-O-acetyl-2’-deoxyguanosine or 3’,5’-di-O-acetyl-2’-deoxyadenosine with UV light at wavelengths longer than 300 nm in the presence of uric acid were conducted. The products were separated by HPLC and identified by comparing UV and MS spectra of the products with previously reported values .
Results or Outcomes
The major products were spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides for 3’,5’-di-O-acetyl-2’-deoxyguanosine, and an adenine base and a formamidopyrimidine nucleoside for 3’,5’-di-O-acetyl-2’-deoxyadenosine . The study suggests that if these damages caused by uric acid with sunlight occur in DNA of skin cells, mutations may arise .
Future Directions
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17)/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRMDNADDOXDD-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Acetyl-2'-deoxycytidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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